molecular formula C15H19N3O7 B12277619 Z-Gly-gly-ser-OH

Z-Gly-gly-ser-OH

Cat. No.: B12277619
M. Wt: 353.33 g/mol
InChI Key: KYTIRPLRFNXNAU-UHFFFAOYSA-N
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Description

Z-Gly-gly-ser-OH, also known as N-benzyloxycarbonyl-glycyl-glycyl-serine, is a tripeptide composed of glycine, glycine, and serine residues. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptides and proteins. The presence of the benzyloxycarbonyl (Z) protecting group helps in the selective synthesis of peptides by protecting the amino group of glycine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-gly-ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amino group.

    Coupling: The next amino acid, glycine, is coupled to the growing peptide chain using coupling reagents such as HBTU or HATU.

    Repetition: Steps 2 and 3 are repeated for the addition of serine.

    Cleavage: The final peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

Z-Gly-gly-ser-OH can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the benzyloxycarbonyl group, leading to its removal.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophilic reagents such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Removal of the benzyloxycarbonyl group, yielding free amino groups.

    Substitution: Formation of substituted peptides with modified side chains.

Scientific Research Applications

Z-Gly-gly-ser-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Serves as a model compound for studying peptide interactions and protein folding.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of peptide-based materials and biopolymers.

Mechanism of Action

The mechanism of action of Z-Gly-gly-ser-OH involves its incorporation into peptides and proteins, where it can influence their structure and function. The benzyloxycarbonyl group protects the amino group during synthesis, allowing for selective reactions. Once incorporated into a peptide, the serine residue can participate in hydrogen bonding and other interactions that stabilize the peptide structure.

Comparison with Similar Compounds

Similar Compounds

    Z-Gly-OH: N-benzyloxycarbonylglycine, a simpler derivative used in peptide synthesis.

    Z-Gly-gly-OH: N-benzyloxycarbonyl-glycyl-glycine, another tripeptide with similar properties.

    Z-Gly-ser-OH: N-benzyloxycarbonyl-glycyl-serine, a related compound with one glycine residue replaced by serine.

Uniqueness

Z-Gly-gly-ser-OH is unique due to its specific sequence of glycine and serine residues, which confer distinct properties in terms of flexibility and hydrophilicity. The presence of the benzyloxycarbonyl group further enhances its utility in selective peptide synthesis.

Properties

Molecular Formula

C15H19N3O7

Molecular Weight

353.33 g/mol

IUPAC Name

3-hydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C15H19N3O7/c19-8-11(14(22)23)18-13(21)7-16-12(20)6-17-15(24)25-9-10-4-2-1-3-5-10/h1-5,11,19H,6-9H2,(H,16,20)(H,17,24)(H,18,21)(H,22,23)

InChI Key

KYTIRPLRFNXNAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O

Origin of Product

United States

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